TIPS-Pentacen

Übersicht

Beschreibung

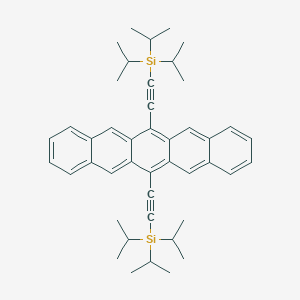

6,13-Bis(triisopropylsilylethynyl)pentacene is a molecule that has garnered significant attention due to its role as a prototypical organic semiconductor and its potential applications in photovoltaic materials. Its electrochemical properties are of particular interest, as they are crucial for its function in electronic devices .

Synthesis Analysis

The synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene involves electrochemical processes. Upon one-electron oxidation, the molecule exhibits a unique reactivity pattern. The electrochemically induced (4 + 2) cycloaddition reaction involves one of the triisopropylsilylethynyl substituents and leads to the formation of a complex scaffold. This scaffold includes an intact pentacene, an anthracene, and a phenylene unit, which are electronically distinct from one another .

Molecular Structure Analysis

Quantum chemical calculations suggest that the central cycloaddition reaction during the synthesis of 6,13-Bis(triisopropylsilylethynyl)pentacene should be considered a two-step process. This involves a distonic radical cation intermediate, leading to a complex molecular structure that is significant for its electronic properties .

Chemical Reactions Analysis

The electrochemical oxidation of 6,13-Bis(triisopropylsilylethynyl)pentacene leads to the formation of a radical cation and subsequently a dication. The radical cation is characterized by ESR and UV/Vis/NIR spectroscopy, while the dication shows chemical reversibility on fast timescales but exhibits follow-up reactivity on slower timescales . The oxidation-cycloaddition-reduction sequence elaborated in the studies provides insight into the molecule's reactivity and the formation of the complex scaffold .

Physical and Chemical Properties Analysis

The electrochemical and spectroscopic investigations of 6,13-Bis(triisopropylsilylethynyl)pentacene have revealed important parameters such as formal potentials, electron transfer rate constants, and electron stoichiometry. The diffusion coefficients in different electrolytes were estimated from electrochemical data and pulse gradient spin echo NMR spectroscopy. These properties are essential for understanding the behavior of the molecule in electronic applications . The electrochemical redox properties of the product from the cycloaddition reaction are explained by the superimposed cyclic voltammetric features of the pentacene and anthracene moieties, indicating the complex interplay of the different units within the molecule .

Wissenschaftliche Forschungsanwendungen

Photogenerierte Ladungsträgerdynamik

TIPS-Pentacen wurde hinsichtlich seiner photogenerierten Ladungsträgerdynamik untersucht. Der Ladungserzeugungsprozess und die Spindynamik durch Photoanregung im Vakuumdampfabscheidungsfilm von this compound wurden durch temperaturabhängige Messungen des Photostroms und der elektrisch detektierten magnetischen Resonanz (EDMR) untersucht . Diese Forschung trägt zum Verständnis der Ladungsträgerdynamik in organischen Halbleitern bei .

Organische Halbleiter

This compound ist ein herausragendes Beispiel für organische Halbleiter. Es weist aufgrund seines π–π-Stackings im festen Zustand große intermolekulare Überlappungen auf, was zu einer hohen Lochbeweglichkeit führt . Dies macht es zu einem potenziellen Kandidaten für Anwendungen in zukünftigen organischen Spintronik-Bauelementen .

Photostabilität und Löslichkeit

This compound zeigt sowohl eine hohe Photostabilität als auch Löslichkeit . Dies macht es zu einem geeigneten Kandidaten für Anwendungen, bei denen Photostabilität an Luft und Löslichkeit in organischen Lösungsmitteln erforderlich sind .

Singulett-Exziton-Spaltung (SEF)

This compound ist eine der beliebtesten Verbindungen für den Prozess der Singulett-Exziton-Spaltung (SEF) . Trotz seiner breiten Verwendung als Referenz und Baustein sind seine photophysikalischen Eigenschaften nicht so gut etabliert . Die Forschung an dieser Verbindung trägt zum Verständnis von SEF bei, was die Leistung bestimmter Arten von organischen Solarzellen verbessern könnte .

Morphologie und elektrische Leistung

Der Einfluss von Lösungsmittel und Tempern auf die Morphologie und die elektrische Leistung von this compound wurde untersucht

Wirkmechanismus

Target of Action

TIPS-pentacene, also known as 6,13-Bis(triisopropylsilylethynyl)pentacene, primarily targets organic thin film transistors (OTFTs) and is used in the manufacturing of these devices . The compound plays a crucial role in improving the performance of OTFTs, which are used in various applications such as active-matrix organic light-emitting diode displays, radio-frequency identification tags (RFID), and chemical sensors .

Mode of Action

TIPS-pentacene interacts with its targets by modulating the thin film morphology of the organic semiconductor . This interaction leads to distinct charge transport abilities, which are crucial for the performance of OTFTs . The compound presents nearly layer-by-layer growth and forms into large terraced-like grains with excellent continuity . The film morphology in the OTFTs is a key factor that determines performance, such as the charge carrier mobility, which is closely related to the molecular packing in each domain and the grain boundary between the domains .

Biochemical Pathways

TIPS-pentacene is involved in the singlet fission (SF) pathway . SF is a spin-conserving process that converts one singlet exciton into two triplet excitons . This exciton multiplication mechanism offers an attractive route to solar cells that circumvent the single-junction Shockley–Queisser limit . The aggregation extent in thin-film morphology controls SF pathways and dynamics .

Pharmacokinetics

Specifically, the evaporation rate of the solvent can be controlled by changing the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer . This affects the crystal alignment effect according to the crystal growth conditions, which in turn influences the injection, transfer, and accumulation of electric charge .

Result of Action

The result of TIPS-pentacene’s action is a substantial increase in charge carrier mobility . For instance, a 40-fold increase in charge carrier mobility was observed on the octadecyltrichlorosilane (OTS)-modified sample compared to that of the transistor on the bare substrate . A better charge mobility greater than 1 cm2·V‒1·s‒1 is realized on the p-sexiphenyl (p-6P)-modified transistors due to the large grain size, good continuity, and importantly, the intimate π-π packing in each domain .

Action Environment

The action, efficacy, and stability of TIPS-pentacene are influenced by various environmental factors. For example, the substrate temperature during the production of the TIPS-pentacene organic semiconductor layer can affect the evaporation rate of the solvent, which in turn influences the crystal alignment effect . Additionally, the spin time governs the growth mode of the TIPS-pentacene molecules that phase-separated and crystallized on the insulating polymer .

Safety and Hazards

TIPS-pentacene is light-sensitive, air-sensitive, and moisture-sensitive . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and washing with plenty of water if it comes in contact with the skin .

Eigenschaften

IUPAC Name |

tri(propan-2-yl)-[2-[13-[2-tri(propan-2-yl)silylethynyl]pentacen-6-yl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H54Si2/c1-29(2)45(30(3)4,31(5)6)23-21-39-41-25-35-17-13-15-19-37(35)27-43(41)40(22-24-46(32(7)8,33(9)10)34(11)12)44-28-38-20-16-14-18-36(38)26-42(39)44/h13-20,25-34H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZQNTNMBORAJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

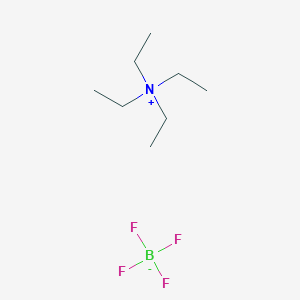

Molecular Formula |

C44H54Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573717 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

639.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

373596-08-8 | |

| Record name | [Pentacene-6,13-diyldi(ethyne-2,1-diyl)]bis[tri(propan-2-yl)silane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,13-Bis(triisopropylsilylethynyl)pentacene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)

![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)